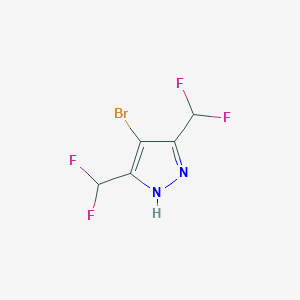

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF4N2/c6-1-2(4(7)8)11-12-3(1)5(9)10/h4-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBLQIWIVQWXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)F)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole typically involves the reaction of 4-bromo-3,5-bis(difluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the cyclization of the aniline derivative with hydrazine or its derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Key Differences and Implications

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 4-bromo-3-(trifluoromethyl)-1H-pyrazole is more electronegative than the difluoromethyl (-CHF₂) groups in the target compound. This increases reactivity in electrophilic substitutions but may reduce metabolic stability .

- Steric Bulk : Aryl substituents (e.g., phenyl in 4-bromo-3,5-diphenyl-1H-pyrazole) introduce greater steric hindrance, limiting accessibility for further reactions compared to the smaller -CHF₂ groups .

Biological Activity: 4-Bromo-3,5-diphenyl-1H-pyrazole derivatives exhibit notable hypotensive and antiarrhythmic activities, attributed to the aromatic rings' π-π interactions with biological targets. In contrast, fluorinated analogs like the target compound are optimized for stability rather than direct bioactivity .

Synthetic Utility: The bromine atom in 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole allows for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of complex molecules (e.g., furan-carbaldehyde derivatives in and ) . Non-brominated analogs lack this versatility.

Physicochemical Properties :

- Difluoromethyl groups (-CHF₂) balance lipophilicity and polarity better than -CF₃ or aryl groups, improving solubility in organic solvents while maintaining moderate hydrophobicity. This is critical for drug delivery .

Biologische Aktivität

4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and research findings.

Synthesis of 4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazole

The synthesis of this compound typically involves several steps, often utilizing hydrazine derivatives and various electrophilic reagents. The general synthetic route includes:

- Formation of Pyrazole Ring : The reaction of 3,5-difluoromethyl substituted precursors with bromo derivatives.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce the bromine at the 4-position.

Antimicrobial Properties

Research has indicated that 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole exhibits significant antimicrobial activity. In a study assessing various pyrazole derivatives, compounds with similar structures showed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazole | 0.5 | S. aureus |

| Other derivatives | 1-4 | Various strains |

Anti-inflammatory Activity

The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds derived from this structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives were reported to inhibit TNF-α by up to 85% at specific concentrations .

The biological activity of 4-bromo-3,5-bis(difluoromethyl)-1H-pyrazole is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes like monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism .

- Cytokine Modulation : The ability to modulate cytokine production suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical and laboratory settings:

- Antimicrobial Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications at the 3 and 5 positions significantly enhanced antimicrobial activity against resistant strains .

- Anti-inflammatory Effects : Research indicated that certain pyrazole compounds exhibited comparable anti-inflammatory effects to established drugs like dexamethasone, showcasing their potential in therapeutic applications .

Q & A

Q. Table 1: Comparative Synthetic Yields for Analogous Pyrazoles

| Precursor | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetamide | DMSO | 18 | 65 | >98 | |

| 3-Bromo-5-fluoro-triazole | THF | 24 | 45 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.